

Stichloroside B1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Stichloroside B1

Cat. No.: B1682482

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Molecular Formula: C₆₈H₁₁₀O₃₃

This technical guide provides an in-depth overview of **Stichloroside B1**, a triterpene glycoside isolated from the sea cucumber *Stichopus chloronotus*. The information is intended for researchers, scientists, and drug development professionals interested in the biological activities and therapeutic potential of this marine natural product. Due to the limited availability of specific experimental data for **Stichloroside B1**, this guide also incorporates detailed information from its close structural analog, Stichloroside C2, to provide a comprehensive understanding of its potential mechanisms of action.

Chemical and Physical Properties

Stichloroside B1 is a complex triterpene glycoside with the molecular formula C₆₈H₁₁₀O₃₃. It belongs to the holostane class of saponins, which are characterized by a lanostane-type aglycone with a γ -lactone ring. The intricate sugar moiety attached to the aglycone plays a crucial role in its biological activity.

Property	Value	Source
Molecular Formula	C68H110O33	PubChem
Molecular Weight	1455.6 g/mol	PubChem
IUPAC Name	(2S,3R,4S,5S,6R)-2- [[[(2S,3R,4S,5R,6R)-2- [[[(3S,4R,5R,6S)-4,5-dihydroxy- 6-(hydroxymethyl)-3- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyoxan-2-yl]oxy]-6- [[[(3S,4R,5R,6S)-4,5-dihydroxy- 6-(hydroxymethyl)-3- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyoxan-2-yl]oxymethyl]-4,5- dihydroxyoxan-2-yl]oxy]-5- hydroxy-6- [[[(1S,2R,4aS,5R,6aS,8S,8aR,1 1S,11aS,14aR,14bR)-5-acetyl- 8-hydroxy-1-(2-hydroxypropan- 2-yl)-2,5,8a,11a-tetramethyl- 2,4a,5,6,6a,7,8,8a,9,10,11,11a ,12,13,14a,14b- hexadecahydropicen-1- yl]oxymethyl]oxane-3,4-diol	PubChem
Canonical SMILES	CC(=O)O[C@H]1--INVALID- LINK----INVALID-LINK--(-- INVALID-LINK-- C)CC[C@]2([C@H]1CC[C@@]3([C@H]2CC=C4[C@]3(CC[C @@H]5[C@@]4(C)C-- INVALID-LINK--O[C@H]6-- INVALID-LINK--CO[C@H]7--	PubChem

INVALID-LINK--CO[C@H]8--
INVALID-LINK--
CO)O)O)O[C@H]9--INVALID-
LINK--O)O)O)O)O[C@H]10-
-INVALID-LINK--
CO)O)O)O[C@H]11--INVALID-
LINK--
O)O)O)O)O)O">C@HC)C)C
)C

Biological Activities

Stichloroside B1 was first identified as one of six antifungal oligoglycosides isolated from the sea cucumber *Stichopus chloronotus*. Triterpene glycosides from sea cucumbers are well-documented for a wide range of biological activities, including cytotoxic, antifungal, antibacterial, antiviral, and immunomodulatory effects.

Antifungal Activity

The initial report on **Stichloroside B1** highlighted its antifungal properties. While specific minimum inhibitory concentration (MIC) values for **Stichloroside B1** are not readily available in recent literature, the general mechanism of antifungal action for triterpene glycosides involves interaction with sterols in the fungal cell membrane, leading to pore formation and subsequent cell lysis.

Cytotoxic and Anticancer Activity

While direct cytotoxic data for **Stichloroside B1** is limited, extensive research on closely related compounds from *Stichopus chloronotus* and other sea cucumbers demonstrates potent anticancer activity. For instance, Stichoposide D, also from *S. chloronotus*, exhibited strong cytotoxic activity against various cancer cell lines.

Due to its structural similarity, the biological activities of Stichloroside C2 provide valuable insights into the potential of **Stichloroside B1**. Stichloroside C2 has been shown to inhibit the proliferation and colony formation of triple-negative breast cancer (TNBC) cells in a dose-dependent manner.

Table 1: Cytotoxic Activities of Triterpene Glycosides from *Stichopus chloronotus*

Compound	Cell Line	Assay	IC50 (μM)	Reference
Stichoposide D	NTERA-2 (pluripotent human embryonic carcinoma)	Not Specified	0.26 ± 0.02	
Stichoposide D	MCF-7 (human breast carcinoma)	Not Specified	0.35 ± 0.02	
Stichoposide D	SK-LU-1 (human lung adenocarcinoma)	Not Specified	0.53 ± 0.03	
Stichloroside C2	MCF-7 (human breast cancer)	CCK-8	< 5	
Stichloroside C2	MDA-MB-231 (human triple- negative breast cancer)	CCK-8	< 5	
Stichloroside C2	4T1 (mouse triple-negative breast cancer)	CCK-8	< 5	

Mechanism of Action: Insights from Stichloroside C2

Research on Stichloroside C2 has elucidated a potential mechanism of action that may be shared by **Stichloroside B1**, involving the induction of apoptosis and inhibition of epithelial-mesenchymal transition (EMT) through the modulation of key signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Stichloroside C2 has been observed to induce apoptosis and cause cell cycle arrest in TNBC cells. This is a common mechanism for many anticancer compounds, leading to programmed cell death in malignant cells.

MAPK Signaling Pathway

A key finding from the study of Stichloroside C2 is its ability to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it upregulates the phosphorylation of p38, JNK, and ERK1/2, which are crucial kinases in this pathway that can trigger apoptosis. Concurrently, Stichloroside C2 downregulates the phosphorylation of Akt, a key protein in a survival pathway.

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